Lipoaconitine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

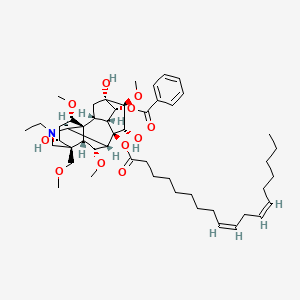

C50H75NO11 |

|---|---|

Molecular Weight |

866.1 g/mol |

IUPAC Name |

[(1S,2R,3R,4R,5S,6S,7S,8R,9S,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-8-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C50H75NO11/c1-7-9-10-11-12-13-14-15-16-17-18-19-20-21-25-28-37(53)62-50-38-34(30-48(56,45(60-6)43(50)54)44(38)61-46(55)33-26-23-22-24-27-33)49-36(58-4)29-35(52)47(32-57-3)31-51(8-2)42(49)39(50)40(59-5)41(47)49/h12-13,15-16,22-24,26-27,34-36,38-45,52,54,56H,7-11,14,17-21,25,28-32H2,1-6H3/b13-12-,16-15-/t34-,35-,36+,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+,49+,50-/m1/s1 |

InChI Key |

BJOATYSXWDPNJK-AXGVEGNCSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@@]12[C@@H]3[C@@H](C[C@]([C@@H]3OC(=O)C4=CC=CC=C4)([C@H]([C@@H]1O)OC)O)[C@]56[C@H](C[C@H]([C@@]7([C@H]5[C@H]([C@@H]2[C@H]6N(C7)CC)OC)COC)O)OC |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CC(C7(C5C(C2C6N(C7)CC)OC)COC)O)OC |

Origin of Product |

United States |

Contextualization Within Diterpenoid Alkaloid Chemistry

Diterpenoid alkaloids are a class of naturally occurring compounds characterized by a complex carbon skeleton, predominantly found in plant genera such as Aconitum and Delphinium of the Ranunculaceae family. nih.gov These alkaloids are structurally classified based on the number of carbon atoms in their core structure, typically falling into C18, C19, and C20 categories. nih.gov

Lipoaconitine belongs to the C19-norditerpenoid alkaloid subgroup, which is chemically defined by a specific aconitane (B1242193) skeleton. researchgate.net A defining feature of this compound and other lipo-alkaloids is the presence of one or two long-chain fatty acid residues attached to this skeleton. researchgate.netresearchgate.net These fatty acid moieties can vary in length, commonly containing between 3 to 25 carbon atoms, and may feature varying degrees of unsaturation. researchgate.net this compound is considered a transesterified derivative of highly potent diester-type diterpenoid alkaloids like aconitine (B1665448), mesaconitine, and hypaconitine. researchgate.netresearchgate.net The attachment of a fatty acid ester distinguishes it from its parent compounds and influences its chemical properties. researchgate.net

Occurrence and Isolation Research of Lipoaconitine

Spectroscopic Techniques for Structural Elucidation (e.g., 1D and 2D NMR, IR, HRMS)

The structural backbone and functional groups of sinomontanitine A were pieced together using data from several key spectroscopic methods.

High-Resolution Mass Spectrometry (HRMS): This technique provides the exact molecular weight and elemental formula of the compound. The HRMS data for sinomontanitine A showed a specific mass-to-charge ratio, which allowed for the determination of its molecular formula as C42H61NO11.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of sinomontanitine A displayed characteristic absorption bands indicating the presence of hydroxyl groups (3448 cm⁻¹), ester carbonyl groups (1718 cm⁻¹), and an aromatic ring (1600 and 1580 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For sinomontanitine A, the spectrum showed signals for a triplet from an N-CH₂-CH₃ group, four methoxy groups, aromatic protons characteristic of a benzoyl group, and a series of signals corresponding to the complex aconitane (B1242193) skeleton and the long fatty acid chain.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for sinomontanitine A contained 42 signals, consistent with the molecular formula. These signals were assigned to specific carbons in the molecule, including those of the ester carbonyls, the aromatic ring, the methoxy groups, and the intricate diterpenoid core.

2D NMR (COSY, HMQC, HMBC): Two-dimensional NMR experiments are crucial for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) experiments helped to identify which protons are coupled to each other, allowing for the tracing of proton networks within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) correlated each proton signal with the carbon signal to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) established longer-range correlations between protons and carbons (typically over two to three bonds), which was vital for connecting the different fragments of the molecule, such as linking the fatty acid chain and the benzoyl group to the aconitane skeleton.

Through the combined interpretation of these spectra, the complete structure of sinomontanitine A was unequivocally determined.

Spectroscopic Data Tables for Sinomontanitine A

The following tables summarize the key spectroscopic data used for the structural elucidation of sinomontanitine A.

Table 1: HRMS and IR Data for Sinomontanitine A

| Technique | Data | Interpretation |

| HRMS (EIMS) | m/z 755 | Molecular Formula: C42H61NO11 |

| IR (KBr) | 3448 cm⁻¹ | O-H stretching (hydroxyl groups) |

| 1718 cm⁻¹ | C=O stretching (ester groups) | |

| 1600, 1580 cm⁻¹ | C=C stretching (aromatic ring) |

Table 2: ¹H NMR (500 MHz, CDCl₃) Data for Sinomontanitine A

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 3.25 | m | |

| 2 | 2.56 | m | |

| 3 | 3.90 | d | 6.5 |

| 4 | 4.88 | d | 6.5 |

| 5 | 3.84 | d | 7.0 |

| 6 | 4.14 | d | 6.5 |

| 7 | 2.80 | m | |

| 8 | 4.41 | d | 7.0 |

| 9 | 3.20 | m | |

| 10 | 2.40 | m | |

| 11 | 4.70 | s | |

| 13 | 4.80 | d | 7.5 |

| 14 | 5.05 | d | 7.5 |

| 15 | 2.65 | m | |

| 16 | 3.75 | m | |

| 17 | 3.05 | s | |

| N-CH₂ | 2.50, 2.75 | m | |

| N-CH₂-CH₃ | 1.05 | t | 7.0 |

| 1-OCH₃ | 3.30 | s | |

| 6-OCH₃ | 3.28 | s | |

| 16-OCH₃ | 3.35 | s | |

| 18-OCH₃ | 3.32 | s | |

| Benzoyl-2',6' | 8.05 | d | 7.5 |

| Benzoyl-3',5' | 7.50 | t | 7.5 |

| Benzoyl-4' | 7.60 | t | 7.5 |

| Fatty Acid Chain | 0.88-2.35 | m |

Table 3: ¹³C NMR (125 MHz, CDCl₃) Data for Sinomontanitine A

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 83.5 | 17 | 61.5 |

| 2 | 43.2 | 18 | 78.0 |

| 3 | 71.5 | N-CH₂ | 49.0 |

| 4 | 82.5 | N-CH₂-CH₃ | 13.5 |

| 5 | 54.0 | 1-OCH₃ | 56.0 |

| 6 | 82.8 | 6-OCH₃ | 57.5 |

| 7 | 45.0 | 16-OCH₃ | 58.5 |

| 8 | 75.0 | 18-OCH₃ | 59.0 |

| 9 | 48.5 | Benzoyl C=O | 166.5 |

| 10 | 41.0 | Benzoyl-1' | 130.0 |

| 11 | 50.0 | Benzoyl-2',6' | 129.5 |

| 12 | 35.5 | Benzoyl-3',5' | 128.5 |

| 13 | 74.5 | Benzoyl-4' | 133.0 |

| 14 | 78.5 | Fatty Acid C=O | 173.0 |

| 15 | 42.0 | Fatty Acid Chain | 14.0-34.0 |

| 16 | 81.5 |

Endogenous Biosynthetic Pathways within Aconitum Species

The biosynthesis of the vast array of diterpenoid alkaloids in Aconitum species is a complex process that is not yet fully elucidated. However, research points to a common biosynthetic origin for these compounds, with diversification occurring through various enzymatic modifications. nih.govresearchgate.net

The core structure of lipoaconitine is the aconitane skeleton, which it shares with other prominent diester-diterpenoid alkaloids (DDAs) like aconitine (B1665448), mesaconitine, and hypaconitine. nih.govresearchgate.net It is proposed that these DDAs serve as precursors for the formation of lipo-alkaloids through a process of transesterification. vulcanchem.com This process involves the hydrolysis of the acetyl group at the C-8 position of the precursor alkaloid, followed by esterification with a long-chain fatty acid. researchgate.netnih.gov

For instance, the traditional processing of aconite roots, which often involves heating, has been observed to increase the concentration of lipo-alkaloids. researchgate.netresearchgate.netnih.gov This suggests that the processing methods facilitate the conversion of DDAs into lipo-alkaloids. While the specific enzymes within the Aconitum plant responsible for this direct conversion have not been fully characterized, the presence of various lipo-alkaloids, such as lipoaconitines, lipomesaconitines, and lipohypaconitines, in the plant suggests an endogenous pathway for their formation. researchgate.net The structural difference between these lipo-alkaloids lies in the fatty acid moiety attached at the C-8 position. researchgate.net

| Precursor Alkaloid | Key Transformation | Resulting Lipo-alkaloid Class |

| Aconitine | Transesterification at C-8 | This compound |

| Mesaconitine | Transesterification at C-8 | Lipomesaconitine |

| Hypaconitine | Transesterification at C-8 | Lipohypaconitine |

| Jesaconitine | Transesterification at C-8 | Lipojesaconitine |

This table outlines the proposed precursor alkaloids and the primary transformation leading to the formation of various classes of lipo-alkaloids.

The immense structural diversity of alkaloids within the Aconitum genus, which includes over 450 derivatives, is a result of various enzymatic modifications to a common biosynthetic backbone. nih.govresearchgate.net While the complete biosynthetic pathways are still under investigation, it is understood that precursors derived from the mevalonate (B85504) (MVA) and methylerythritol (MEP) pathways are cyclized to form an atisine (B3415921) skeleton. mdpi.com

Subsequent structural modifications, likely catalyzed by enzymes such as cytochrome P450s (CYPs), O-methyltransferases (OMTs), and acyltransferases, lead to the wide array of C19 and C20-diterpenoid alkaloids. frontiersin.org These modifications can include oxidations, demethylations, and esterifications, which alter the chemical properties and biological activities of the resulting compounds. nih.govfrontiersin.org The diversification mechanism for aconitine alkaloids, however, remains largely unexplored. nih.govresearchgate.net The tissue-specific expression of biosynthetic genes also plays a crucial role, with key enzymes for diterpene alkaloid biosynthesis showing high expression in the roots of Aconitum carmichaelii. mdpi.com

Microbial Biotransformation of Related Alkaloids to this compound

The human gut microbiota plays a significant role in the metabolism of many orally ingested compounds, including the toxic alkaloids from Aconitum species. nih.govnih.gov This microbial activity can lead to the transformation of aconitine into this compound. frontiersin.org

Studies have demonstrated that human intestinal bacteria can directly convert aconitine into this compound. frontiersin.orgmedwinpublishers.com This biotransformation is a key metabolic pathway for aconitine within the human gut. nih.gov Several bacterial species have been identified as capable of this conversion, including Bacteroides fragilis, Klebsiella pneumoniae, and Clostridium butyricum. medwinpublishers.com This process is significant as it can alter the toxicity of the ingested alkaloids. nih.govresearchgate.net The conversion involves a series of enzymatic reactions carried out by the gut microbes. researchgate.net

The biotransformation of aconitine by human intestinal bacteria is a multi-step process involving several types of enzymatic reactions. nih.govresearchgate.net Aconitine can be metabolized into a variety of new compounds, including mono-ester aconitum alkaloids, diester aconitines, and lipo-alkaloids, through reactions such as deacetylation, dehydroxylation, demethylation, and esterification. nih.govresearchgate.net

Specifically, the formation of this compound from aconitine involves an ester exchange at the C-8 position. nih.gov This process is thought to be driven by carboxylesterases, which are abundant in the intestine. nih.gov The acetyl group at C-8 is hydrolyzed, and then a long-chain fatty acid is attached. nih.gov These fatty acids, such as palmitic, oleic, and stearic acids, may be generated from the bacterial cell walls themselves or from the decomposition of food by the bacteria. researchgate.net The demethylation of aconitine to produce compounds like 16-O-demethylaconitine is another key step, which can then be further transformed into lipo-alkaloids. nih.govresearchgate.net

| Enzymatic Reaction | Description | Relevance to this compound Formation |

| Deacetylation | Removal of an acetyl group. | A key initial step in the conversion of aconitine, making the C-8 position available for esterification. nih.govresearchgate.net |

| Demethylation | Removal of a methyl group. | Can occur at various positions, creating intermediates for further transformation. researchgate.netnih.gov |

| Esterification | Addition of an ester group. | The final step where a fatty acid is attached to the aconitane skeleton, forming this compound. nih.govresearchgate.net |

This table summarizes the key enzymatic reactions carried out by human intestinal bacteria in the transformation of aconitine.

The gut microbiota is a critical factor influencing the in vivo generation and subsequent metabolism of this compound from ingested Aconitum alkaloids. researchgate.netnih.gov The composition and metabolic activity of an individual's gut microbiome can significantly affect the extent to which aconitine is converted to this compound. ucl.ac.benih.gov This microbial transformation is important because it can reduce the acute toxicity of the parent compounds. nih.govresearchgate.net

The gut microbiota harbors a vast array of enzymes capable of metabolizing xenobiotics, including the complex alkaloids found in herbal medicines. nih.govnih.gov The transformation of diester-diterpenoid alkaloids like aconitine into monoester alkaloids and lipo-alkaloids is a detoxification pathway. researchgate.net Therefore, the interplay between ingested Aconitum preparations and the gut microbiota is a crucial determinant of the pharmacological and toxicological outcomes for the host. nih.gov The presence and activity of specific bacterial strains capable of these biotransformations can vary between individuals, leading to different metabolic profiles of aconite alkaloids. ucl.ac.benih.gov

Research Landscape of Lipo Alkaloids and Their Derivatives

The study of Lipoaconitine is part of a broader research interest in lipo-alkaloids and their derivatives. To date, over 200 lipo-alkaloids have been identified from natural plant sources, as well as through semisynthesis and biotransformation. researchgate.net The primary focus of this research is to understand how the addition of a fatty acid chain to a diterpenoid alkaloid core affects its biological activity and properties.

The research landscape includes:

Isolation and Characterization : A significant effort is dedicated to isolating and elucidating the structures of new lipo-alkaloids from various Aconitum species. researchgate.netnih.gov Advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS) are essential tools in this process, allowing for the identification of numerous lipo-alkaloids, including lipoaconitines, lipomesaconitines, and lipohypaconitines. researchgate.netnih.gov

Semisynthesis : Researchers are also exploring the semisynthesis of lipo-alkaloid derivatives to create novel compounds for pharmacological testing. researchgate.net For example, compounds like 14-benzoylaconine-8-palmitate and 14-benzoylaconine-8-linoleate have been produced semisynthetically to investigate their properties. nih.gov

Structure-Activity Relationship (SAR) Studies : A key area of investigation is determining the relationship between the chemical structure of lipo-alkaloids and their biological effects. Understanding how variations in the aconitane (B1242193) skeleton or the attached fatty acid chain influence activity is crucial for potential therapeutic applications.

The table below provides a comparative overview of this compound and its parent diester-diterpenoid alkaloids, which are central to the study of lipo-alkaloids.

| Compound Name | Core Alkaloid Type | Key Structural Difference from this compound |

| This compound | C19-Diterpenoid (Lipo-alkaloid) | Contains a long-chain fatty acid ester. |

| Aconitine (B1665448) | C19-Diterpenoid (Diester-alkaloid) | Parent compound; typically has acetate (B1210297) and benzoate (B1203000) esters instead of a long-chain fatty acid. |

| Mesaconitine | C19-Diterpenoid (Diester-alkaloid) | Parent compound; structurally similar to Aconitine but with a different substitution pattern on the core. |

| Hypaconitine | C19-Diterpenoid (Diester-alkaloid) | Parent compound; lacks a hydroxyl group present in Aconitine. |

| Lipomesaconitine | C19-Diterpenoid (Lipo-alkaloid) | Structurally related to Mesaconitine, featuring a fatty acid ester. |

| Lipohypaconitine | C19-Diterpenoid (Lipo-alkaloid) | Structurally related to Hypaconitine, featuring a fatty acid ester. |

Pharmacological Effects and Mechanistic Investigations of Lipoaconitine Preclinical and in Vitro

Antiproliferative and Antineoplastic Activities Research

Recent studies have highlighted the potential of lipo-diterpenoid alkaloids, such as aconitine (B1665448) linoleate (B1235992), in cancer therapy. These compounds have demonstrated notable effects on cancer cell proliferation, cell cycle progression, and the reversal of drug resistance, suggesting a multifaceted approach to combating cancer.

Aconitine linoleate, a lipo-diterpenoid alkaloid, has shown significant antiproliferative activity against both the human breast cancer cell line MCF-7 and its multidrug-resistant counterpart, MCF-7/ADR. nih.gov In vitro studies have demonstrated that this compound can effectively inhibit the growth of these cancer cells.

The cytotoxic effects of aconitine linoleate were found to be more potent than etoposide (B1684455) in both cell lines and significantly more active than Adriamycin in the resistant MCF-7/ADR cells. nih.gov This suggests that the lipophilic nature of the compound may play a role in its efficacy, particularly in overcoming the mechanisms of drug resistance.

| Compound | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Aconitine Linoleate | MCF-7 | 7.58 | nih.gov |

| Aconitine Linoleate | MCF-7/ADR | 7.02 | nih.gov |

| Etoposide | MCF-7 | 18.04 | nih.gov |

| Etoposide | MCF-7/ADR | 35.45 | nih.gov |

| Adriamycin | MCF-7/ADR | 67.60 | nih.gov |

The antiproliferative effects of lipo-alkaloids are, in part, attributed to their ability to interfere with the cell cycle. Research on aconitine linoleate has shown that it can induce cell cycle arrest at the G0/G1 phase in MCF-7/ADR cells. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

Similarly, a related compound, Lappaconitine (B608462) sulfate, has been observed to cause an accumulation of cells in the G0/G1 phase in human non-small cell lung cancer A549 cells, further supporting the role of this class of compounds in modulating the cell cycle. nih.gov

One of the key molecular targets identified for aconitine linoleate is topoisomerase IIα. nih.govresearchgate.net This enzyme is crucial for DNA replication and transcription in cancer cells. By selectively inhibiting topoisomerase IIα, aconitine linoleate can induce DNA damage, ultimately leading to cell death. nih.gov

Molecular docking studies have further elucidated the interaction between aconitine linoleate and topoisomerase IIα, suggesting a stable binding that disrupts the enzyme's function. nih.gov This targeted inhibition is a promising mechanism for the development of novel anticancer therapies.

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). Lipo-alkaloids like aconitine linoleate have demonstrated the ability to reverse this resistance. nih.govresearchgate.net The increased efficacy of aconitine linoleate in the doxorubicin-resistant MCF-7/ADR cell line highlights its potential to overcome MDR. nih.gov

The lipophilic nature of these compounds may facilitate their accumulation within cancer cells, thereby circumventing the efflux pumps that are often responsible for multidrug resistance. nih.gov This ability to counteract MDR makes lipo-alkaloids a subject of interest for combination therapies with conventional chemotherapeutic agents.

Antinociceptive and Analgesic Research

In addition to their anticancer properties, certain related alkaloids have been investigated for their effects on pain and nociception. These studies, primarily conducted in animal models, have provided insights into the analgesic potential of this class of compounds.

Studies on aconitine have demonstrated its analgesic effects in various animal models of pain. In the hot plate test, a model for thermal pain, aconitine was shown to increase the pain threshold in mice. plos.org Furthermore, in the acetic acid-induced writhing test, which models visceral pain, aconitine significantly reduced the number of writhing responses. plos.org

These findings suggest that aconitine and potentially other related lipo-alkaloids may possess centrally and peripherally mediated analgesic properties. The exact mechanisms underlying these effects are still under investigation but may involve modulation of ion channels and neurotransmitter systems involved in pain signaling.

| Compound | Animal Model | Effect | Reference |

|---|---|---|---|

| Aconitine | Mouse (Hot Plate Test) | Increased pain threshold | plos.org |

| Aconitine | Mouse (Acetic Acid Writhing Test) | Reduced number of writhings | plos.org |

Modulation of Ion Channels (e.g., Na+ channels, K+ channels)

Currently, there is a lack of specific preclinical and in vitro research data detailing the direct modulatory effects of lipoaconitine on voltage-gated sodium (Na+) and potassium (K+) channels. While the parent compound, aconitine, and other related alkaloids from Aconitum species are well-known for their potent effects on Na+ channels, leading to both therapeutic and toxic outcomes, equivalent detailed electrophysiological studies on this compound have not been identified in the available scientific literature. One study comparing the neuromuscular blocking action of various aconite constituents noted that this compound was not effective, in contrast to more potent alkaloids like hypaconitine, suggesting it may have a different profile of activity on the ion channels critical for neuromuscular transmission. However, dedicated studies to characterize its potential to modulate Na+ or K+ channel gating, activation, or inactivation are needed to elucidate its specific effects on these targets.

Anti-inflammatory Research

Preliminary preclinical research has focused on the anti-inflammatory potential of this compound and related lipo-alkaloids, primarily through the investigation of their effects on key enzymatic pathways involved in the inflammatory process.

Investigations into the effects of this compound on specific proinflammatory mediators have yielded significant findings, particularly concerning the enzymes involved in the arachidonic acid cascade. A key study involving the semisynthesis and pharmacological testing of nine different lipo-alkaloids derived from aconitine provided direct evidence of their inhibitory action on cyclooxygenase (COX) enzymes and leukotriene B4 (LTB4) formation nih.gov.

The research demonstrated that the anti-inflammatory activity of these compounds is influenced by the nature of the fatty acid esterified to the alkaloid core. Specifically, lipo-alkaloids containing unsaturated fatty acid chains showed noteworthy inhibitory effects on the COX-2 enzyme, a key player in synthesizing prostaglandins that mediate pain and inflammation nih.gov. In contrast, significant inhibition of the COX-1 enzyme was observed with only one of the tested derivatives, 14-benzoylaconine-8-O-eicosapentaenoate nih.gov.

Furthermore, the study revealed that lipo-alkaloids with long-chain fatty acid derivatives were effective at inhibiting the formation of LTB4, a potent lipid mediator that promotes inflammation, primarily by attracting and activating neutrophils nih.gov.

Inhibitory Effects of Aconitine-Derived Lipo-alkaloids on Proinflammatory Mediators

| Lipo-alkaloid Characteristic | Target Mediator | Observed Effect | Reference |

|---|---|---|---|

| Esterified with unsaturated fatty acids | Cyclooxygenase-2 (COX-2) | Significant inhibitory effects | nih.gov |

| 14-benzoylaconine-8-O-eicosapentaenoate | Cyclooxygenase-1 (COX-1) | Remarkable activity | nih.gov |

| Long-chain fatty acid derivatives | Leukotriene B4 (LTB4) formation | Pronounced inhibition | nih.gov |

Immunomodulatory Research

The potential for this compound to act as an immunomodulatory agent, capable of regulating immune responses beyond general anti-inflammatory actions, is an area that requires further exploration.

As of now, specific preclinical studies using in vivo disease models to investigate the immunomodulatory role of purified this compound are not available in the scientific literature. While some traditional herbal preparations containing lipo-alkaloids are used for conditions with an immunological basis, such as rheumatoid arthritis, the precise contribution and mechanisms of action of this compound in these contexts have not been scientifically established frontiersin.org. Future research using animal models of autoimmune or other immune-mediated diseases would be necessary to determine if this compound has a therapeutic role in regulating immune responses.

Structure Activity Relationship Sar Studies and Derivative Synthesis of Lipoaconitine

Elucidation of Key Structural Determinants for Biological Activities

SAR studies have been instrumental in identifying the specific structural components of lipoaconitine and related lipo-alkaloids that are critical for their biological effects, particularly their anti-proliferative activities. These studies systematically modify different parts of the molecule to determine their contribution to potency and selectivity.

The fatty acid portion of this compound is a primary determinant of its biological activity. Lipo-alkaloids can feature fatty acid chains ranging from 3 to 25 carbons with varying degrees of unsaturation. science.govresearchgate.net The characteristics of this fatty acid moiety, including its length, degree of unsaturation, and point of attachment, significantly modulate the compound's efficacy.

Chain Length and Unsaturation: Research indicates that an optimal length of the fatty acid chain attached at the C-8 position is favorable for enhancing anti-proliferative activities. researchgate.netnih.gov The presence of double bonds within the fatty acid chain is also a key factor. researchgate.netnih.gov For instance, the formation of lipo-aconitines in the body is an important biotransformation, and their anti-inflammatory effects vary depending on the length and degree of unsaturation of the fatty acid chains. rsc.org Aconitine (B1665448) linoleate (B1235992), a naturally occurring lipo-alkaloid with an unsaturated fatty acid, has demonstrated significant anti-tumor activity, forming the basis for the synthesis of other derivatives. researchgate.netnih.gov

Branching and Substitution: Modifications to the fatty acid chain, such as the introduction of substituents, can also influence activity. Studies have shown that di-fluoro-substitution on the C-8 fatty acid chain can be favorable for enhancing anti-proliferative effects. researchgate.netnih.gov

Position of Attachment: The fatty acid residue is primarily bonded at the C-8 position of the aconitane (B1242193) skeleton. u-szeged.hu However, it can also be connected at other positions, which would alter the molecule's biological profile. These lipo-alkaloids are essentially transesterified versions of C19 aconitane diester-diterpenoid alkaloids (DDAs). u-szeged.hu

| Characteristic | Observation | Impact on Activity | Reference |

|---|---|---|---|

| Chain Length | An optimal, proper length of the C-8 fatty acid chain is required. | Enhances anti-proliferative activity. | researchgate.net, nih.gov |

| Degree of Unsaturation | Presence of double bonds in the C-8 fatty acid chain is beneficial. | Favorable for anti-proliferative and anti-inflammatory effects. | researchgate.net, nih.gov, rsc.org |

| Substitution | Di-fluoro-substitution on the fatty acid chain. | Favorable for anti-proliferative activity. | researchgate.net, nih.gov |

| Position of Attachment | Primarily bonded at C-8. | Key determinant of lipo-alkaloid structure and function. | u-szeged.hu |

The rigid aconitane core of this compound possesses several functional groups whose presence and configuration are crucial for its biological activity.

C-3 Hydroxyl Group (C-3-OH): The hydroxyl group at the C-3 position has been identified as a critical element for the anti-proliferative activity of lipo-diterpenoid compounds. researchgate.netnih.govresearchgate.net

C-8 Lipo Group: The introduction of a lipo group (a fatty acid ester) at the C-8 position is a defining feature of this class of alkaloids and is crucial for their activity. researchgate.netnih.govresearchgate.net This substitution significantly increases anti-proliferative activity against various cancer cell lines. researchgate.netnih.gov

C-14 Benzoyl Group: The benzene (B151609) ring, part of the benzoyl ester at the C-14 position, is another essential component for the observed anti-proliferative effects. researchgate.netnih.govresearchgate.net Furthermore, the presence of a para-donating electron group on this benzene ring can enhance these activities. researchgate.netnih.gov

Nitrogen Atom Modifications: The nitrogen atom within the heterocyclic ring system and its alkalinity are vital for the biological activity of these target compounds. researchgate.netnih.govresearchgate.net

Other Substituents: The presence of a hydroxyl group at the C-13 position (C-13-OH) has also been found to be favorable for enhancing the anti-proliferative activities of these alkaloids. researchgate.netnih.gov

| Substituent/Feature | Position | Role | Reference |

|---|---|---|---|

| Hydroxyl Group | C-3 | Crucial for activity. | researchgate.net, researchgate.net, nih.gov |

| Lipo Group (Fatty Acid Ester) | C-8 | Crucial for activity; its introduction significantly increases potency. | researchgate.net, researchgate.net, nih.gov |

| Benzene Ring (Benzoyl Group) | C-14 | Crucial for activity. A para-donating electron group enhances it. | researchgate.net, researchgate.net, nih.gov |

| Hydroxyl Group | C-13 | Favorable for enhancement of activity. | researchgate.net, nih.gov |

| Nitrogen Atom | Aconitane Core | Proper alkalinity is a crucial element for activity. | researchgate.net, researchgate.net, nih.gov |

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For this compound and its derivatives, SAR studies have helped to define the key pharmacophoric features responsible for their potent and selective anti-proliferative effects.

The crucial elements for this activity include the C-3 hydroxyl group, the C-8 lipo group, the C-14 benzene ring, and the nitrogen atom with appropriate alkalinity. researchgate.netnih.govresearchgate.net The spatial arrangement of these four key features constitutes the core pharmacophore for the anti-cancer activity of this class of lipo-diterpenoid alkaloids. Modifications aimed at optimizing the properties of the fatty acid chain (length, unsaturation) and the electronic properties of the C-14 benzoyl group can lead to derivatives with enhanced potency and potentially improved selectivity for their biological targets, such as topoisomerase IIα. researchgate.netnih.gov

Synthetic and Semisynthetic Approaches for this compound and its Derivatives

The promising biological activities of naturally occurring lipo-alkaloids have driven efforts to synthesize novel derivatives. These approaches aim to create compounds with improved potency, better selectivity, and more favorable pharmacological profiles.

Standard organic chemistry reactions are employed to modify the aconitine skeleton, primarily focusing on the hydroxyl groups that can be functionalized.

Acylation and Esterification: These are the most common methods for introducing fatty acid moieties onto the aconitine scaffold. escholarship.org Semisynthetic production of lipo-alkaloids such as 14-benzoylaconine-8-palmitate and 14-benzoylaconine-8-linoleate has been achieved. researchgate.net The process typically involves reacting the parent alkaloid, which has a free hydroxyl group (e.g., at C-8), with a fatty acid or its activated form (like an acyl chloride) in the presence of a suitable catalyst or coupling agent. mdpi.com This allows for the systematic variation of the fatty acid chain to study its impact on biological activity. researchgate.netnih.gov Hydrolysis of existing ester groups is another derivatization method used to create precursors for further modification. escholarship.org

Evaluation of Synthesized Derivatives for Biological Potency and SAR Insights

The evaluation of synthesized this compound derivatives has revealed significant insights into their biological potency, particularly concerning their anti-proliferative activities against cancer cell lines. Building upon the discovery that naturally occurring lipo-diterpenoid alkaloids, such as aconitine linoleate, exhibit notable anti-tumor effects, researchers have synthesized a variety of novel derivatives to explore and enhance this activity. researchgate.net

A key area of investigation has been the modification of the aconitine scaffold, especially at the C-8 and C-14 positions, to understand how these changes influence cytotoxicity against human breast cancer cells (MCF-7) and their multidrug-resistant counterparts (MCF-7/ADR). researchgate.net In one study, a series of novel lipo-diterpenoid alkaloids were synthesized and assessed for their anticancer potential. researchgate.net The findings demonstrated that many of these derivatives possessed superior anti-proliferative activity compared to the standard chemotherapeutic agent etoposide (B1684455). researchgate.net

Structure-activity relationship (SAR) studies derived from these evaluations have pinpointed several crucial structural features for potent anti-proliferative activity. The presence of a hydroxyl group at the C-3 position (3-OH), a lipo-ester group at C-8, and a benzene ring at C-14 are considered critical elements. researchgate.net Furthermore, the nature of the fatty acid chain at the C-8 position plays a significant role; factors such as appropriate length, the inclusion of double bonds, or di-fluoro substitutions on the fatty acid chain were found to enhance anti-proliferative effects. researchgate.net Modifications to the C-14 benzene group, specifically the addition of a para-donating electron group, and the presence of a hydroxyl group at C-13, also contributed favorably to the biological activity. researchgate.net

The introduction of a lipo group at the C-8 position of the aconitine structure appears to be a key strategy for significantly boosting anti-proliferative efficacy against both sensitive and drug-resistant breast cancer cells. researchgate.net For instance, one of the most potent synthesized derivatives, compound 24, exhibited an IC50 value of 4.00±0.30 μM against MCF-7 cells, making it 4.5 times more active than etoposide. researchgate.net Another derivative, compound 19, was found to be exceptionally potent against the resistant MCF-7/ADR cell line, showing 13.5-fold and 25.7-fold greater activity than etoposide and doxorubicin, respectively. researchgate.net These findings underscore the potential of these synthesized lipo-alkaloids as promising candidates for cancer therapy, particularly for treating drug-resistant breast cancer. researchgate.net

Table 1: Anti-proliferative Activity of Selected Synthesized this compound Derivatives

| Compound | Target Cell Line | IC50 (μM) | Comparative Potency |

|---|---|---|---|

| Compound 24 | MCF-7 | 4.00 ± 0.30 | 4.5-fold more active than Etoposide |

| Compound 19 | MCF-7/ADR | Not specified | 13.5-fold more active than Etoposide |

| 25.7-fold more active than Doxorubicin | |||

| Etoposide (Control) | MCF-7 | 18.01 ± 1.64 | - |

| Etoposide (Control) | MCF-7/ADR | 35.48 ± 0.29 | - |

| Doxorubicin (Control) | MCF-7/ADR | 67.61 ± 6.5 | - |

Data sourced from a study on synthesized lipo-diterpenoid alkaloids. researchgate.net

Comparative SAR Analysis with Parent Aconitine-type Alkaloids

The structure-activity relationships of this compound and its derivatives become clearer when analyzed in comparison to the parent aconitine-type alkaloids, such as aconitine, mesaconitine, and hypaconitine. Aconitine itself is a potent diterpene alkaloid, but its therapeutic application is limited by severe toxicity. frontiersin.org The strategic addition of a lipo-ester group, typically a long-chain fatty acid, to the aconitine backbone fundamentally alters its biological profile, often leading to reduced toxicity and enhanced specific activities, such as anti-proliferative effects. researchgate.net

The primary structural difference between this compound and parent alkaloids like aconitine is the substitution at the C-8 position. In aconitine, this position is occupied by an acetyl group, whereas in this compound, it is esterified with a long-chain fatty acid. This modification significantly increases the lipophilicity of the molecule. Research indicates that introducing this 8-lipo group into the aconitine structure leads to a significant increase in anti-proliferative activity against cancer cells. researchgate.net For example, a natural lipo-diterpenoid alkaloid, aconitine linoleate, demonstrated IC50 values of 7.58 μM and 7.02 μM against MCF-7 and MCF-7/ADR cells, respectively, showcasing potent activity. nih.gov This suggests that the lipo-moiety is crucial for this enhanced cytotoxic effect.

In contrast, the analgesic properties of aconitine-type alkaloids appear to follow a different SAR trend. Studies on various derivatives have shown that modifications to the ester groups at C-8 and C-14 are critical for analgesic efficacy. frontiersin.org While aconitine itself has analgesic properties, certain semi-synthetic derivatives have demonstrated even more potent effects. For instance, compounds where the C-8 acetate (B1210297) and C-14 benzoate (B1203000) of aconitine are modified have yielded derivatives with significant analgesic activity. frontiersin.org However, the focus of this compound research has been more on its anticancer potential, where the lipophilic side chain appears to be more advantageous than the smaller ester groups found in the parent compounds for this specific biological endpoint. researchgate.net

The comparison reveals that while the core aconitane skeleton is essential for activity, the nature of the ester substituents dictates the specific biological outcome. For anti-proliferative activity against breast cancer cells, the long fatty acid chain of this compound derivatives provides a clear advantage over the acetyl group of aconitine. researchgate.net This highlights a divergence in the SAR for different therapeutic effects, with lipophilicity at C-8 being a key determinant for enhanced anti-tumor potency. researchgate.net

Table 2: Comparative Activity of this compound Derivative vs. Parent Alkaloid

| Compound | Type | Target Cell Line | IC50 (μM) | Key Structural Feature at C-8 |

|---|---|---|---|---|

| Aconitine Linoleate | Lipo-alkaloid | MCF-7 | 7.58 | Linoleate (Fatty Acid) |

| MCF-7/ADR | 7.02 | |||

| Aconitine | Parent Alkaloid | MCF-7 | 7.58 | Acetate |

| MCF-7/ADR | 7.02 |

This table presents a comparative view of the anti-proliferative activity, highlighting the influence of the C-8 substituent. nih.gov

Advanced Research Methodologies and Future Directions in Lipoaconitine Studies

In vitro Pharmacological Assay Development and Refinement

Modern in vitro assays provide a controlled environment to dissect the molecular activities of lipoaconitine. These methods are essential for identifying specific biological targets, understanding mechanisms of action, and guiding further drug development.

Cell-based Assays for Target Engagement and Signal Transduction Pathway Analysis

Cell-based assays are fundamental in the early stages of drug discovery to confirm that a compound can enter a cell and interact with its intended target. discoverx.com Target engagement assays quantitatively measure the binding of a compound to its specific protein target within a living cell. discoverx.compromega.jp These assays are agnostic to the compound's mechanism of action, meaning they can detect the binding of agonists, antagonists, and other modulators. youtube.com This capability allows for the assessment of a compound's potency and permeability in a biologically relevant context. discoverx.comyoutube.com

In the study of this compound and related compounds, cell-based assays are employed to evaluate cytotoxic and anti-proliferative activities. For instance, the anti-proliferative effects of aconitine (B1665448) linoleate (B1235992), a lipo-diterpenoid alkaloid, have been measured in MCF-7 (human breast adenocarcinoma) and MCF-7/ADR (doxorubicin-resistant) cell lines using the MTS Cell Proliferation Colorimetric Assay Kit. researchgate.net Such assays help determine the concentration at which the compound shows significant activity (IC50 values).

Signal transduction pathways, the complex cascades that relay external signals to elicit a cellular response, are also a key focus. promega.jpnumberanalytics.comlongdom.org Analysis of these pathways reveals how this compound might exert its effects. Research has shown that related lipo-diterpenoid alkaloids can activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis, a programmed cell death mechanism. researchgate.netresearchgate.net The study of these signaling cascades, which can involve protein-protein interactions and post-translational modifications, is crucial for understanding the compound's mechanism of action at a molecular level. numberanalytics.com

Enzyme Inhibition Assays (e.g., Topoisomerase IIα)

Enzyme inhibition assays are critical for identifying specific molecular targets of a drug candidate. Topoisomerase enzymes, which are vital for DNA metabolism, are a significant target for anticancer drugs. researchgate.netmdpi.com In mammals, Topoisomerase IIα (Topo IIα) is highly expressed in proliferating cancer cells, making it a prime target for chemotherapeutic agents. mdpi.com

Lipo-diterpenoid alkaloids, including compounds structurally related to this compound, have been identified as selective inhibitors of Topo IIα. researchgate.netresearchgate.net Enzyme inhibition assays are used to confirm this activity and quantify its potency. In these assays, the ability of the compound to prevent the enzyme from performing its function, such as relaxing supercoiled DNA, is measured. mdpi.com For example, aconitine linoleate was found to be a selective inhibitor of Topo IIα, and its anti-proliferative activity correlated well with its ability to inhibit this enzyme. researchgate.netresearchgate.net The results are often compared to known Topo IIα inhibitors like etoposide (B1684455) or doxorubicin. researchgate.netresearchgate.net

| Compound/Drug | Target Cell Line | IC50 Value (µM) | Reference |

| Aconitine Linoleate | MCF-7 | 7.58 | researchgate.net |

| Aconitine Linoleate | MCF-7/ADR | 7.02 | researchgate.net |

| Etoposide | MCF-7 | ~18.01 | researchgate.netresearchgate.net |

| Etoposide | MCF-7/ADR | ~35.45 | researchgate.net |

| Doxorubicin (Adriamycin) | MCF-7/ADR | ~67.0 | researchgate.net |

Electrophysiological Studies for Ion Channel Modulation (e.g., Whole-Cell Patch-Clamp Technique)

Electrophysiological techniques are indispensable for studying ion channels, which are crucial for the function of excitable cells like neurons and cardiomyocytes. wikipedia.orgnih.gov The patch-clamp technique, and specifically the whole-cell configuration, allows researchers to record the ionic currents across the entire cell membrane, providing insights into the electrical behavior of the cell. wikipedia.orgplymsea.ac.uknih.gov This method is used to study how compounds like this compound modulate the function of various ion channels, such as voltage-gated sodium (Nav) and potassium (Kv) channels. nih.govescholarship.org

The whole-cell patch-clamp technique involves forming a high-resistance seal between a glass micropipette and the cell membrane, and then rupturing the membrane patch to gain electrical access to the cell's interior. nih.govleica-microsystems.com This allows for the control of the membrane voltage while recording the resulting currents, enabling detailed investigation of ion channel kinetics and pharmacology. wikipedia.orgnih.gov Given that related Aconitum alkaloids are known to be potent modulators of voltage-gated sodium channels, this technique is central to characterizing the electrophysiological effects of this compound. These studies help to understand the molecular mechanisms by which this compound might induce its physiological and toxicological effects, which are often linked to altered ion channel function. researchgate.net

Preclinical in vivo Animal Model Studies (Mechanistic and Efficacy Focus)

While in vitro assays provide valuable molecular data, preclinical in vivo studies using animal models are essential to evaluate the efficacy and physiological effects of a compound in a whole living system. ijrpc.com These models help bridge the gap between laboratory research and potential clinical applications. ijrpc.comfrontiersin.org

Development and Application of Disease Models for Efficacy Evaluation

To assess the therapeutic potential of this compound, researchers utilize animal models that mimic human diseases. ijrpc.com The choice of an appropriate animal model is critical, as it should accurately represent the pathology of the human condition being studied. transcurebioservices.com For compounds with anti-proliferative properties like this compound, cancer models are frequently used. researchgate.net A systematic review of preclinical studies for metastatic breast cancer, for example, highlights the extensive use of mouse models to evaluate the efficacy of new therapies by measuring outcomes like tumor volume and metastatic nodule count. nih.gov

Similarly, for evaluating potential anti-inflammatory effects, animal models of arthritis, such as collagen-induced arthritis in mice and rats, are considered to have a good track record of predicting efficacy in humans. nih.gov These models are used to assess whether a treatment can reduce disease severity or inhibit tumor growth. ijrpc.comnih.gov For this compound, efficacy studies in such validated disease models would be necessary to establish a preclinical proof-of-concept for its therapeutic use in oncology or inflammatory diseases. The development of nanoparticles, such as liposomes, is also being explored in these models to deliver therapies in a targeted manner, which could be a future direction for this compound research. nih.gov

Pharmacodynamic Biomarker Identification in Animal Models

Pharmacodynamic (PD) biomarkers are measurable indicators that show a drug has reached its target and produced a biological effect. reactionbiology.com Identifying these biomarkers in animal models is crucial for understanding a drug's mechanism of action and for translating findings to clinical studies. reactionbiology.cominfinixbio.com These biomarkers can help in selecting appropriate doses and treatment schedules. reactionbiology.com

In the context of this compound research, identifying PD biomarkers would involve measuring molecular or cellular changes in response to the compound's administration in animal models of disease. For instance, if this compound's efficacy in a cancer model is linked to its inhibition of Topo IIα, then markers of DNA damage or cell cycle arrest in tumor tissue could serve as PD biomarkers. Another approach is lipidomic analysis, which has been used to identify lipid metabolites in plasma and tissue that correlate with tumor reduction following treatment with other anti-cancer agents. researchgate.net Such metabolites could potentially serve as non-invasive "liquid biopsy" biomarkers. researchgate.netnih.gov The identification of robust and reliable PD biomarkers for this compound in preclinical models would be a significant step in its development as a potential therapeutic agent.

Investigation of Metabolic Pathways and Transformations in vivo (e.g., role of gut microbiota)

The metabolic fate of this compound in the body is a complex process significantly influenced by the gut microbiota. nih.govfrontiersin.org The trillions of microorganisms residing in the gastrointestinal tract possess a vast and diverse enzymatic machinery that can transform xenobiotics, including natural products like this compound. nih.govfrontiersin.org This microbial metabolism can lead to the formation of metabolites with altered biological activities. frontiersin.org

The gut microbiota acts as a "second liver," carrying out biotransformation, detoxification, and digestion of various compounds. nih.gov Enzymes within the gut microbiome can catalyze a range of reactions, including hydrolysis, methylation, and demethylation. frontiersin.org For instance, the conversion of aconitine to the less toxic this compound is thought to be mediated by intestinal bacteria. sci-hub.se This highlights the critical role of the gut microbiota in modulating the toxicity and pharmacological effects of aconitum alkaloids.

The metabolic pathways of natural products are often complex, involving initial modifications by the host, followed by further transformations by the gut microbiota. frontiersin.org These microbially-generated metabolites can be absorbed and exert systemic effects. nih.govnih.gov The interplay between host and microbial metabolism creates a diverse array of metabolites whose functions are not yet fully understood. frontiersin.org Detailed analysis of fecal samples from clinical trials can provide a comprehensive picture of the in vivo metabolic processes of natural products and help explain individual differences in response. frontiersin.org

The composition and metabolic activity of the gut microbiota can vary significantly between individuals due to factors like diet and genetics, leading to inter-individual differences in drug metabolism. mdpi.comnih.gov Understanding the specific bacterial species and enzymes involved in this compound metabolism is crucial for predicting its effects and potential toxicity in different individuals.

Interdisciplinary Research Perspectives

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Systems Pharmacology

A systems pharmacology approach, integrating various "omics" technologies, is essential for a comprehensive understanding of the complex interactions of this compound with biological systems. numberanalytics.comnih.gov This holistic approach moves beyond the traditional one-drug-one-target paradigm to analyze the effects of a compound on a whole-system level. plos.org

Metabolomics and proteomics are powerful tools within this framework. revespcardiol.orgcogentech.it Metabolomics allows for the comprehensive analysis of small molecules (metabolites) in a biological sample, providing a snapshot of the metabolic state. nih.govnih.gov Proteomics focuses on the large-scale study of proteins, including their expression, modifications, and interactions. cogentech.itnih.gov

By combining these technologies, researchers can:

Identify the metabolic pathways affected by this compound.

Uncover the protein targets and off-targets of the compound.

Elucidate the mechanisms of action and potential toxicity. nih.gov

Discover biomarkers for efficacy and adverse effects. revespcardiol.org

For example, a study on aconitine, a related alkaloid, used proteomics and metabolomics to reveal that it induces cardiac injury by disrupting palmitic acid metabolism. nih.gov Such integrated analyses provide a deeper understanding of the molecular mechanisms underlying the pharmacological and toxicological effects of these compounds.

The integration of multi-omics data through advanced bioinformatics and computational modeling allows for the construction of molecular maps and networks that can reveal non-invasive biomarkers for diagnosis and personalized treatment. mdpi.comcmbio.io This systems-level understanding is crucial for developing safer and more effective therapeutic strategies based on compounds like this compound.

Computational Chemistry and Molecular Docking for Ligand-Target Interaction Prediction

Computational chemistry and molecular docking are indispensable tools in modern drug discovery for predicting and analyzing the interactions between a ligand, such as this compound, and its protein targets. fmhr.orgamrita.edu These methods provide insights into the binding modes, affinities, and specific molecular interactions that govern the biological activity of a compound. nih.govwustl.edu

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. amrita.eduwustl.edu It employs scoring functions to estimate the binding affinity of different poses, helping to identify the most likely binding conformation. wustl.edubiorxiv.org This approach is widely used for:

Virtual screening of large compound libraries to identify potential hits. plos.org

Predicting the binding site and mode of action of a drug candidate. wustl.edu

Optimizing the structure of a lead compound to improve its binding affinity and selectivity. fmhr.org

Computational quantum chemistry can further refine these predictions by providing detailed information about the electronic properties and energies of the molecules involved. plos.org By combining these computational approaches, researchers can gain a deeper understanding of the structure-activity relationships of this compound and its derivatives. fmhr.org This knowledge is crucial for designing new molecules with improved therapeutic properties and reduced toxicity.

Various computational methods, including ligand-based, structure-based, and network-based approaches, are employed to predict protein-ligand interactions. nih.gov Machine learning and deep learning models are also increasingly being used to enhance the accuracy of these predictions. nih.govnih.govarxiv.org

Exploration of Enzyme Systems Involved in this compound Metabolism (e.g., Cytochrome P450, Carboxylesterases)

The metabolism of this compound, like many other xenobiotics, is primarily carried out by enzyme systems in the liver and other tissues. nottingham.ac.uk Understanding the specific enzymes involved is critical for predicting its pharmacokinetic profile and potential for drug-drug interactions.

Cytochrome P450 (CYP) enzymes are a major family of phase I metabolic enzymes responsible for the oxidation, reduction, and hydrolysis of a wide variety of compounds. mdpi.comnih.gov These enzymes, predominantly found in the liver, play a crucial role in the detoxification of foreign substances and the metabolism of endogenous molecules. nottingham.ac.ukmdpi.com The activity of CYP enzymes can be influenced by genetic polymorphisms, disease states, and co-administered drugs, leading to significant inter-individual variability in drug response. frontiersin.orgcambridge.org Inhibition of human CYP enzymes by metabolites of traditional Chinese medicines has been reported. sci-hub.se

Carboxylesterases (CEs) are another important class of hydrolytic enzymes involved in drug metabolism. wikipedia.orgnih.gov These enzymes catalyze the hydrolysis of ester- and amide-containing compounds. wikipedia.orgfrontiersin.org Human carboxylesterases, such as hCE1 and hCE2, are expressed in the liver and intestine and are responsible for the activation of many ester prodrugs and the detoxification of other drugs. nih.gov Given the ester linkages in the structure of this compound, it is highly probable that carboxylesterases play a significant role in its metabolism. nih.gov

The interplay between these enzyme systems determines the metabolic fate of this compound, influencing its efficacy and toxicity. Research focused on identifying the specific CYP and CE isozymes responsible for its metabolism is essential for a complete understanding of its pharmacology.

Emerging Research Areas and Therapeutic Potential

This compound as a Scaffold for Novel Drug Discovery

The unique and complex chemical structure of this compound presents a valuable scaffold for the discovery and design of novel therapeutic agents. biosolveit.deresearchgate.net A "scaffold" in medicinal chemistry refers to the core chemical structure of a molecule that can be systematically modified to create a library of related compounds with diverse biological activities. researchgate.netwhiterose.ac.uk

The inherent biological activity of this compound, although associated with toxicity, suggests that its core structure interacts with specific biological targets. By modifying the functional groups attached to the this compound scaffold, it may be possible to:

Enhance its therapeutic effects.

Reduce or eliminate its toxicity.

Alter its target specificity.

Improve its pharmacokinetic properties.

This approach, known as scaffold-based drug design, has been successfully employed for the development of numerous drugs. nih.gov The exceptional stability of some natural product scaffolds, like cyclotides, makes them particularly attractive for drug development. nih.gov The rigid framework of this compound could provide a stable platform for the precise positioning of functional groups to optimize interactions with a target protein.

Future research in this area will likely involve the synthesis of novel this compound analogues and their screening against a wide range of biological targets. This exploration could lead to the development of new drugs for various diseases, leveraging the unique chemical space occupied by this complex natural product.

Identification of Unexplored Biological Activities and Therapeutic Applications

The complex chemical structure of this compound, a C19-diterpenoid alkaloid, has spurred research into its biological activities beyond its traditionally known toxic properties. Recent studies have begun to unveil a range of pharmacological effects, suggesting potential therapeutic applications in various domains, including oncology, inflammation, and neurology.

A significant area of investigation is the anti-proliferative activity of this compound and its derivatives. Research has shown that aconitine linoleate, a naturally occurring lipo-diterpenoid alkaloid, exhibits significant anti-tumor activity. academicjournals.org This has led to the synthesis of novel lipo-diterpenoid alkaloids that have been evaluated for their anticancer activities. academicjournals.org Studies on lappaconitine (B608462) (LA), another diterpenoid alkaloid, have demonstrated dose-dependent inhibition of non-small cell lung cancer cell proliferation. mdpi.com The proposed mechanism involves cell cycle arrest and induction of apoptosis. mdpi.com Furthermore, the transformation of aconitine into this compound by intestinal microorganisms is a critical area of study, as this biotransformation can significantly alter the compound's bioactivity and toxicity. nih.govnih.gov

The anti-inflammatory properties of lipo-alkaloids are also a promising field of research. It is known that the traditional processing of aconite roots, which increases the content of lipo-alkaloids, is done to reduce toxicity and enhance therapeutic effects. researchgate.net Semi-synthetic lipo-alkaloids derived from aconitine have been investigated for their ability to inhibit cyclooxygenase (COX-1 and COX-2) enzymes and leukotriene B4 (LTB4) formation, which are key mediators of inflammation. capes.gov.br Compounds esterified with unsaturated fatty acids have shown significant COX-2 inhibitory effects. capes.gov.br

Beyond cancer and inflammation, the neurological effects of Aconitum alkaloids are being explored. The anti-epileptiform activity of some of these alkaloids is attributed to their ability to inhibit Na+ channels, which are implicated in the pathophysiology of epilepsy. nih.gov Lappaconitine, for instance, has been shown to inhibit experimentally induced epileptiform activity. nih.gov While direct studies on the neurological effects of this compound are still emerging, the known central nervous system activities of parent Aconitum alkaloids suggest this is a fertile area for future investigation. researchgate.net

The cardiovascular effects of diterpenoid alkaloids are complex, with some exhibiting arrhythmogenic properties and others showing anti-arrhythmic potential. nih.gov The primary mechanism of action involves the modulation of voltage-gated Na+ channels in cardiac tissues. nih.gov The influence of the lipophilic side chain in this compound on these cardiovascular effects is an area that warrants further detailed research to identify potential therapeutic applications in cardiovascular diseases. nih.govmdpi.com

Sustainable Sourcing and Production Research for Lipo-alkaloids

The growing interest in the therapeutic potential of this compound and other lipo-alkaloids necessitates the development of sustainable and reliable production methods. The natural sources of these compounds, plants of the Aconitum genus, face significant threats from over-harvesting and habitat loss, with several species being listed as endangered. academicjournals.orggreenpharmacy.infofrontiersin.org This has spurred research into alternative and more sustainable approaches for their production.

Sustainable Harvesting and Cultivation: Conservation efforts for Aconitum species are crucial for their long-term availability. This includes the development of sustainable harvesting protocols for wild populations and the establishment of cultivation programs. greenpharmacy.infovantienhovenfoundation.comresearchgate.net Cultivation of Aconitum species not only provides a controlled source of raw material but also helps in the conservation of wild stocks. ijcs.ro Research into optimizing cultivation conditions, such as protected farming systems, has shown promise in enhancing the yield of both biomass and active alkaloid content. ijcs.ro Furthermore, in vitro propagation techniques offer a rapid and efficient method for the mass multiplication of elite Aconitum genotypes, ensuring a consistent supply of high-quality plant material. academicjournals.org

Biotechnological Production: Biotechnological approaches are emerging as a promising alternative to the reliance on wild or cultivated plants for the production of lipo-alkaloids. These methods offer the potential for a more controlled, sustainable, and scalable production process.

Plant Cell and Tissue Culture: The cultivation of Aconitum cells and tissues in bioreactors presents a viable option for producing diterpenoid alkaloids. medwinpublishers.com Research has focused on optimizing culture conditions, including media composition and the use of elicitors, to enhance the production of specific alkaloids like aconitine. medwinpublishers.comnih.gov While the production of this compound directly in cell cultures is still an area of active research, the ability to produce its precursor, aconitine, is a significant first step. The development of high-productivity cell lines, such as through the use of Chinese Hamster Ovary (CHO) cells for other biologics, provides a model for future work with plant cell cultures. researchgate.netfrontiersin.org

Metabolic Engineering: Advances in understanding the biosynthetic pathway of diterpenoid alkaloids are opening doors for metabolic engineering approaches. researchgate.netnih.gov By identifying and manipulating the key enzymes involved in the biosynthesis of the diterpene skeleton and its subsequent modifications, it may be possible to enhance the production of desired alkaloids in microbial or plant-based systems. nih.govscience.gov The identification of genes responsible for the later steps of alkaloid diversification could pave the way for the targeted production of this compound. researchgate.net

Enzymatic and Semi-synthesis: The conversion of more abundant diterpenoid alkaloids into valuable lipo-alkaloids through enzymatic or semi-synthetic methods is another attractive strategy. uni-graz.atresearchgate.net Biocatalysis, using isolated enzymes or whole-cell systems, can offer high specificity and efficiency for these transformations. researchgate.netfrontiersin.orgacs.org For example, the enzymatic acylation of aconitine with specific fatty acids could provide a direct route to a variety of this compound derivatives for pharmacological screening. capes.gov.br This approach allows for the creation of novel lipo-alkaloids with potentially enhanced therapeutic properties.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question to investigate Lipoaconitine’s pharmacological mechanisms?

- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions. For example:

- Population: In vitro neuronal cell models.

- Intervention: this compound exposure at varying concentrations.

- Comparison: Baseline cellular activity or a control compound (e.g., aconitine).

- Outcome: Changes in ion channel function or cytotoxicity.

- Time: Acute (24–48 hours) vs. chronic exposure (7 days).

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine scope and align with gaps in existing literature .

Q. What experimental design considerations are critical for assessing this compound’s pharmacological profile?

- Methodological Answer :

- Dose-response curves : Test a range of concentrations (e.g., 1 nM–100 µM) to identify EC50/IC50 values.

- Control groups : Include vehicle controls (e.g., DMSO) and positive/negative controls (e.g., veratridine for sodium channel activation).

- Replication : Perform triplicate experiments with independent biological replicates to account for variability.

- Assay selection : Use patch-clamp electrophysiology for ion channel activity and MTT assays for cytotoxicity .

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

- Methodological Answer :

- Detailed protocols : Document reaction conditions (temperature, solvent purity, catalyst ratios) and purification steps (e.g., column chromatography gradients).

- Analytical validation : Use NMR (¹H, ¹³C), HPLC-MS, and X-ray crystallography to confirm structural identity and purity (>95%).

- Data transparency : Publish raw spectral data and chromatograms in supplementary materials.

- Cross-lab validation : Collaborate with independent labs to replicate synthesis and bioactivity results .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported pharmacological data for this compound (e.g., divergent cytotoxicity outcomes)?

- Methodological Answer :

- Source analysis : Compare experimental conditions (e.g., cell lines: HEK293 vs. SH-SY5Y; serum concentration in media).

- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify confounding variables.

- Mechanistic follow-up : Conduct knock-down/knock-out studies (e.g., CRISPR for specific ion channels) to isolate target-specific effects.

- Quality control : Verify compound purity and stability (e.g., degradation products via accelerated stability testing) .

Q. What strategies optimize this compound’s synthetic yield and purity for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Catalyst screening : Test palladium vs. nickel catalysts for key coupling reactions.

- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for reaction efficiency.

- Byproduct mitigation : Use scavengers (e.g., molecular sieves) or gradient washing (e.g., diethylamine removal via aqueous extraction) .

- Automation : Employ high-throughput robotics to screen reaction parameters (temperature, stoichiometry).

Q. How can multi-omics approaches elucidate this compound’s systemic toxicity mechanisms?

- Methodological Answer :

- Transcriptomics : RNA-seq to identify differentially expressed genes in hepatocyte models.

- Proteomics : LC-MS/MS to map protein interaction networks (e.g., CYP450 enzymes).

- Metabolomics : NMR-based profiling to track metabolic shifts (e.g., ATP depletion, ROS accumulation).

- Integration : Use pathway analysis tools (IPA, KEGG) to correlate omics datasets and prioritize validation targets (e.g., mitochondrial dysfunction markers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.